triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide
Description
Properties
Molecular Formula |
C24H27BrPSi+ |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C24H26PSi.BrH/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,20H2,1-3H3;1H/q+1; |
InChI Key |
PBSHVEOONSKWJF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with 3-trimethylsilylprop-2-ynyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of bioactive molecules, including peptides and nucleotides.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide involves the formation of a phosphonium ion, which can act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the stability and reactivity of the compound by providing steric protection and electronic effects. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparative Analysis with Similar Phosphonium Salts
Structural and Substituent Comparisons
Table 1: Key Structural Features of Selected Phosphonium Salts
Key Observations :
Trimethylsilylpropargyl vs. Phenylpropargyl :
- The trimethylsilyl group in the target compound enhances thermal stability and electron density at the triple bond compared to phenyl-substituted analogs. This increases its reactivity in cycloaddition or click chemistry reactions .
- In contrast, phenylpropargyl derivatives (e.g., Compound 3 in ) form allene ylides with secondary amines, while silyl-substituted analogs may exhibit different pathways due to steric bulk .
Alkyl vs. Silyl Substituents :
- Long alkyl chains (e.g., decyl in ) improve lipophilicity , making them suitable for antimicrobial applications. The silyl group, however, offers silicon-specific reactivity (e.g., desilylation under mild conditions) for controlled release or functionalization .
- Corrosion inhibitors like benzyl triphenylphosphonium bromide rely on planar aromatic rings for adsorption on metal surfaces, whereas the silylpropargyl group may reduce surface adhesion due to steric hindrance .
Functionalized Chains :
Physical and Chemical Properties
Table 2: Comparative Properties
| Property | Target Compound | Decyl(triphenyl)phosphonium bromide | Benzyl Triphenylphosphonium Bromide |
|---|---|---|---|
| Solubility | Low in polar solvents | High in ethylene glycol/water | Moderate in DMSO/ethanol |
| Thermal Stability | High (Si–C bond stability) | Moderate | Moderate |
| Reactivity | Propargyl + silyl reactivity | Alkyl chain degradation | Aromatic π-interactions |
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